![molecular formula C8H16ClNO2 B1590577 Ethyl Piperidine-2-carboxylate hydrochloride CAS No. 77034-33-4](/img/structure/B1590577.png)
Ethyl Piperidine-2-carboxylate hydrochloride
Overview
Description
Ethyl Piperidine-2-carboxylate hydrochloride (EPCH) is a synthetic organic compound used in a variety of scientific experiments. It is a white, crystalline solid with a molecular weight of 197.63 g/mol. EPCH is an important reagent in organic synthesis, and is widely used in the synthesis of a variety of organic compounds, including a number of biologically active compounds.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Piperidine Derivatives : Zheng Rui (2010) conducted research on synthesizing piperidine derivatives, using piperidine-4-carboxylic acid and ethyl carbonochloridate as starting materials. This study highlights the process of preparation and the structural identification of intermediates and the target compound, contributing to our understanding of the synthesis of piperidine-based compounds (Zheng Rui, 2010).
Molecular Structure Analysis : In 2007, M. Szafran et al. analyzed the crystal and molecular structure of 4-piperidinecarboxylic acid hydrochloride, providing insights into its conformation and hydrogen bonding properties. This research is critical for understanding the molecular characteristics of related piperidine compounds (Szafran et al., 2007).
Biological and Pharmacological Applications
Anticancer Potential : A. Rehman et al. (2018) explored the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, evaluating them as potential anticancer agents. Their research indicated that certain synthesized compounds exhibit strong anticancer activities, showing the potential of piperidine derivatives in cancer treatment (Rehman et al., 2018).
Antimicrobial Activities : O. B. Ovonramwen et al. (2019) synthesized and screened a piperidin-1-yl derivative for antimicrobial activities. This study demonstrates the moderate antimicrobial effectiveness of the synthesized compound against various bacterial strains (Ovonramwen et al., 2019).
Enzymatic Activity and Synthesis : In 2017, A. Munir et al. examined the antibacterial and α-glucosidase inhibitory activities of hydrazone derivatives of ethyl isonipecotate. Their findings indicate substantial antibacterial activity and potential use in type-2 diabetes treatment, showcasing the versatility of piperidine derivatives in medicinal chemistry (Munir et al., 2017).
Mechanism of Action
Target of Action
Ethyl Piperidine-2-carboxylate hydrochloride is a member of the piperidine chemical family It is presumed that it interacts with the olfactory system consisting of odorant receptors (ors) that need a common co-receptor (orco), and of ionotropic receptors (ir) .
Mode of Action
It is presumed that it interacts with the olfactory system of insects, leading to the insect’s inability to recognize its host’s cues . This interaction with the olfactory system involves odorant receptors (ORs) that need a common co-receptor (ORCO), and ionotropic receptors (IR) .
Biochemical Pathways
It is suggested that the compound may affect the olfactory system of insects, which includes a variety of biochemical pathways .
Result of Action
It is suggested that the compound interferes with the olfactory system of insects, leading to their inability to recognize host cues .
properties
IUPAC Name |
ethyl piperidine-2-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-2-11-8(10)7-5-3-4-6-9-7;/h7,9H,2-6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGAWPIXNSIYQPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00498201 | |
Record name | Ethyl piperidine-2-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00498201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
77034-33-4 | |
Record name | Ethyl piperidine-2-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00498201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl pipecolinate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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